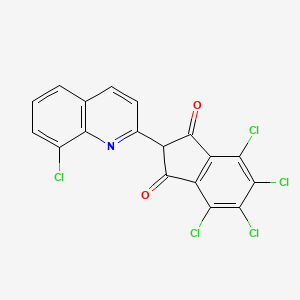![molecular formula C12H14N2O B14467466 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- CAS No. 70381-53-2](/img/structure/B14467466.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4H-Pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyridine with β-ketoesters or β-diketones can lead to the formation of the desired pyrido[1,2-a]pyrimidinone scaffold. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrido[1,2-a]pyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]pyrimidinones, each with distinct chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
作用機序
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
類似化合物との比較
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be compared with other similar compounds in the pyrido[1,2-a]pyrimidinone family, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
70381-53-2 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2-methyl-3-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-6-10-9(2)13-11-7-4-5-8-14(11)12(10)15/h4-5,7-8H,3,6H2,1-2H3 |
InChIキー |
MJDZARRCOPBQRL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C2C=CC=CN2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


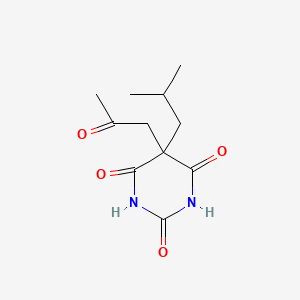

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
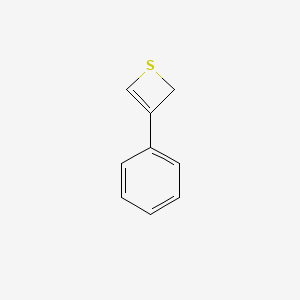
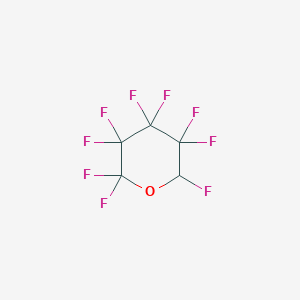
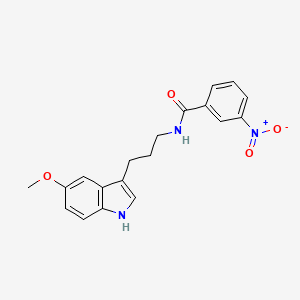
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
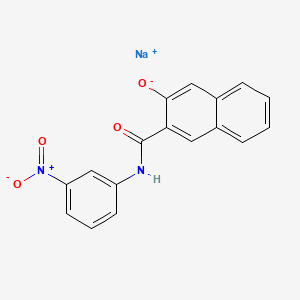
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
